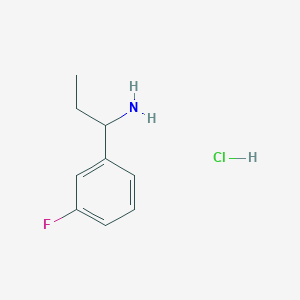
1-(3-Fluorophenyl)propan-1-amine hydrochloride
Overview
Description
1-(3-Fluorophenyl)propan-1-amine hydrochloride, also known as (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, is a chemical compound with the CAS Number: 1310923-31-9 . It has a molecular weight of 189.66 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The IUPAC name of the compound is (1S)-1-(3-fluorophenyl)-1-propanamine hydrochloride . The InChI code is 1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is typically stored at room temperature in an inert atmosphere .Scientific Research Applications
Antibacterial and Antioxidant Properties
1-(3-Fluorophenyl)propan-1-amine hydrochloride has been explored for its antibacterial properties. Studies have shown that compounds synthesized from it, such as secondary propanaryl-amines, demonstrate high antibacterial activity. For example, Arutyunyan et al. (2017) found that these compounds, when converted into oxalates or hydrochlorides, exhibit significant antibacterial effects (Arutyunyan et al., 2017). Similarly, another study by Arutyunyan et al. (2012) confirmed the high antibacterial activity of these amine oxalates, although they generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have also been a subject of study. Nagamani et al. (2018) synthesized novel propan-1-ones from 1-(3-Fluorophenyl)propan-1-amine and reported their effectiveness in antimicrobial activities (Nagamani et al., 2018).
Pharmaceutical Applications
In pharmaceutical research, this compound has been utilized in the synthesis of various drugs. For instance, Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from 1-(3-Fluorophenyl)propan-1-amine, noting its potential as an antidepressant (Yuan, 2012).
Chemical Synthesis and Characterization
There has been considerable interest in the synthesis and characterization of this compound and its derivatives. For example, Anderson et al. (1988) successfully synthesized 3-fluoro-1-aminoadamantane and its derivatives from this compound (Anderson et al., 1988). Similarly, Bin (2010) reported on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from this compound, highlighting the process's high yield and simplicity (Bin, 2010).
Safety and Hazards
properties
IUPAC Name |
1-(3-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRCWFYKMOLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)

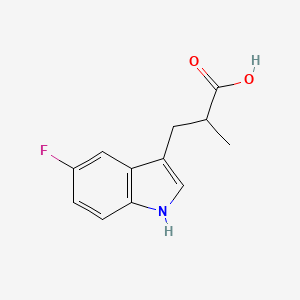
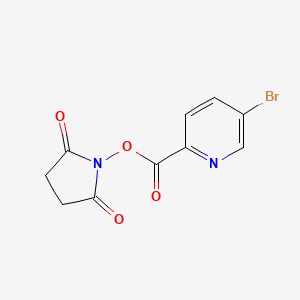
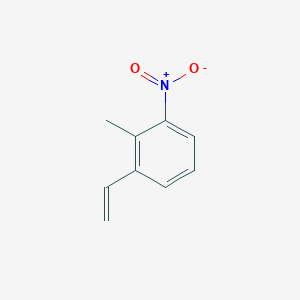

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)
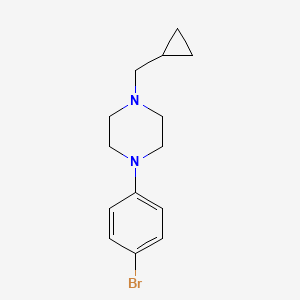
![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)


